Methyl 6,6-dimethylmorpholine-3-carboxylate
Overview
Description
“Methyl 6,6-dimethylmorpholine-3-carboxylate” is a cyclic tertiary amine. It is also referred to as methyl DMMC. The compound has a CAS Number of 2344680-75-5 . It is a hydrochloride salt with a molecular weight of 209.67 .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C8H15NO3.ClH/c1-8(2)5-9-6(4-12-8)7(10)11-3;/h6,9H,4-5H2,1-3H3;1H
. The molecular formula is C8H15NO3 . The compound has a molecular weight of 173.21 g/mol . The compound has one hydrogen bond donor count and four hydrogen bond acceptor counts . Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature . The compound has a rotatable bond count of 2 . The topological polar surface area is 47.6 Ų .Scientific Research Applications
Chemical Synthesis and Methodologies
- Synthesis of Bromophenol Derivatives : Research has shown the effectiveness of bromophenol derivatives, involving ring-opening reactions and the synthesis of esters, alcohols, and acids, as inhibitors for enzymes like carbonic anhydrase and acetylcholinesterase, indicating potential applications in treating neurological diseases (Boztaş et al., 2019).
- Oxidative Cyclization-Alkoxycarbonylation : The palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes to form heterocyclic derivatives showcases the role of similar chemical structures in synthesizing complex organic molecules with potential pharmaceutical applications (Bacchi et al., 2005).
Biological Activity and Pharmaceutical Intermediates
- Neurokinin-1 Receptor Antagonists : Research into neurokinin-1 receptor antagonists for clinical applications in emesis and depression has involved compounds with morpholine derivatives, indicating the importance of these structures in medicinal chemistry (Harrison et al., 2001).
- Inhibition of Carnitine Palmitoyltransferase : The synthesis and biological evaluation of a compound that strongly inhibits carnitine palmitoyltransferase-I in intact mitochondria, pointing towards the utility of morpholine derivatives in developing therapeutic agents for conditions like myocardial ischemia and Type II diabetes (Gandour et al., 1993).
Safety and Hazards
“Methyl 6,6-dimethylmorpholine-3-carboxylate” has been classified with the GHS07 pictogram . The hazard statements associated with the compound are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
methyl 6,6-dimethylmorpholine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-8(2)5-9-6(4-12-8)7(10)11-3/h6,9H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIOMIOFBGFGDHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC(CO1)C(=O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20695154 | |
Record name | Methyl 6,6-dimethylmorpholine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20695154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1255098-56-6 | |
Record name | 3-Morpholinecarboxylic acid, 6,6-dimethyl-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1255098-56-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 6,6-dimethylmorpholine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20695154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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